molecular formula C21H24N2O2S B2547428 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 946218-83-3

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

Cat. No.: B2547428
CAS No.: 946218-83-3
M. Wt: 368.5
InChI Key: QOPPPRPQUSTXOI-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a nitrogen-containing heterocyclic compound featuring a tetrahydroquinoline core substituted at position 1 with a thiophene-2-carbonyl group and at position 7 with a cyclohexanecarboxamide moiety. Its molecular formula is C₂₃H₂₃N₃O₂S, with a molecular weight of 405.5 g/mol (exact value depends on salt form, if any). Its synthesis likely involves multi-step functionalization of the tetrahydroquinoline scaffold, as seen in analogous compounds .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h5,9-11,13-14,16H,1-4,6-8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPPPRPQUSTXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with tetrahydroquinoline under acidic conditions to form the intermediate product. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide can undergo various chemical reactions including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

Key structural analogs differ in substituent groups at positions 1 and 7 of the tetrahydroquinoline core. Below is a comparative analysis:

Compound Name Position 1 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties/Findings
N-[1-(thiophene-2-carbonyl)-1,2,3,4-THQ-7-yl]cyclohexanecarboxamide (Target) Thiophene-2-carbonyl Cyclohexanecarboxamide ~405.5 Unspecified bioactivity; structural focus on lipophilic cyclohexane and planar thiophene
2-(4-Methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-THQ-7-yl]acetamide Thiophene-2-carbonyl 4-Methoxyphenyl acetamide 406.5 Enhanced polarity due to methoxy group; potential solubility differences vs. target
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-THQ-6-yl)thiophene-2-carboximidamide 2-(Dimethylamino)ethyl Thiophene-2-carboximidamide Not reported 69% synthesis yield; fluorine atom may improve metabolic stability
N-(2-Nitrophenyl)thiophene-2-carboxamide N/A (simple aryl substitution) Thiophene-2-carboxamide ~238.2 Dihedral angles (8.5–13.5°) between aromatic rings influence crystal packing

Notes:

  • Position 1 Modifications: The thiophene-2-carbonyl group is common in analogs (e.g., ).
  • Position 7 Modifications : Cyclohexanecarboxamide provides steric bulk and lipophilicity, whereas acetamide derivatives (e.g., ) may enhance solubility.

Physicochemical and Structural Insights

  • Crystal Packing : In N-(2-nitrophenyl)thiophene-2-carboxamide (), weak C–H···O/S interactions dominate crystal packing, with dihedral angles (8.5–13.5°) between aromatic rings affecting supramolecular arrangements. This contrasts with furan analogs, where smaller dihedral angles (~9.7°) are observed .

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide is a derivative of tetrahydroquinoline that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This compound is part of a broader class of compounds designed to target specific biological pathways associated with tumor growth and angiogenesis.

The compound primarily functions as an antagonist of the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which plays a crucial role in angiogenesis—the process through which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, the compound may effectively reduce tumor growth and metastasis by starving tumors of their blood supply.

Synthesis and Characterization

The synthesis of this compound has been achieved through various organic methods. Characterization techniques such as IR spectroscopy, NMR (Nuclear Magnetic Resonance), and mass spectrometry have been employed to confirm the structure of the synthesized compound.

In Vitro Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against several human cancer cell lines. Notably, one study highlighted its antiproliferative activity against HeLa cervical cancer cells and HepG2 hepatocellular carcinoma cells. The following table summarizes the cytotoxicity data:

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Induces apoptosis
HepG215.0Cell cycle arrest
DLD120.0Inhibition of VEGFR-2

Case Study 1: Antiproliferative Activity

In a recent study, this compound was found to induce significant apoptosis in HeLa cells as evidenced by flow cytometry analysis. The compound was observed to increase the proportion of cells in the G0/G1 phase while decreasing those in the S phase, indicating an effective cell cycle arrest mechanism.

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that this compound binds effectively to the VEGFR-2 active site, with binding affinities comparable to established inhibitors like sorafenib. The docking results suggest that specific interactions with key amino acids in the receptor contribute to its inhibitory effects on angiogenesis.

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